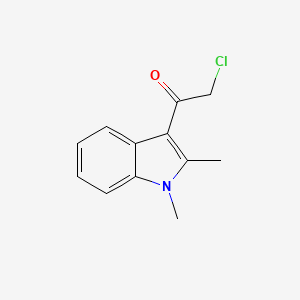
Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate” is a chemical compound with the molecular formula C13H10F3NO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3NO3/c1-8-10(20-12(17-8)13(14,15)16)11(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 . This indicates the specific arrangement and bonding of atoms in the molecule.Physical And Chemical Properties Analysis
“Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate” has a molecular weight of 285.22 . It is a colorless to yellow liquid and should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Inhibitory Activity on Blood Platelet Aggregation
Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate derivatives have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation. These compounds, including methyl 5-substituted oxazole-4-carboxylates, show potential for therapeutic applications due to their aspirin-like effects in inhibiting platelet aggregation (Ozaki et al., 1983).
Synthesis of α-Trifluoromethyl α-Amino Acids
Research has demonstrated the use of benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate in the synthesis of α-trifluoromethyl α-amino acids. These acids, which have aromatic and heteroaromatic subunits, show the versatility of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles in synthetic chemistry (Burger et al., 2006).
Anticancer Activity
The compound has been used in the synthesis of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, which have shown potent cytotoxic activity against various human cancer cell lines in vitro. This highlights its potential in developing new anticancer therapies (Pilyo et al., 2020).
Pseudopeptide Foldamers
The molecule has been employed in the design of pseudopeptide foldamers, offering promising avenues in materials science and drug design. Such applications are facilitated by its ability to form stable helical structures, which can be utilized in various functional materials and biological mimetics (Tomasini et al., 2003).
Macrolide Synthesis
Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate derivatives have been used in the synthesis of macrolides, including (±)-recifeiolide and (±)-di-0-methylcurvularin. This demonstrates the compound's utility in creating complex organic molecules, which are crucial in pharmaceutical development (Wasserman et al., 1981).
Corrosion Inhibition on Carbon Steel
The compound has been synthesized and tested for its corrosion inhibition activity on carbon steel. This application in materials science showcases its potential in protecting metals from corrosion, an important aspect in industrial maintenance and operations (Insani et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
benzyl 4-methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-8-10(20-12(17-8)13(14,15)16)11(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPOLAQGBBIMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2637297.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)

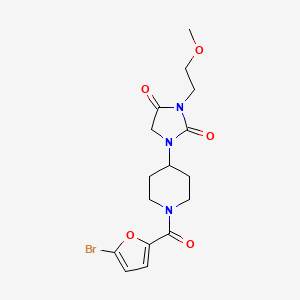
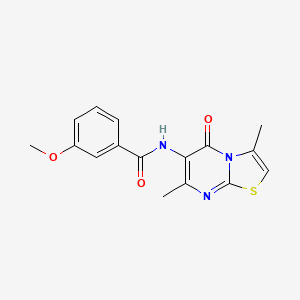
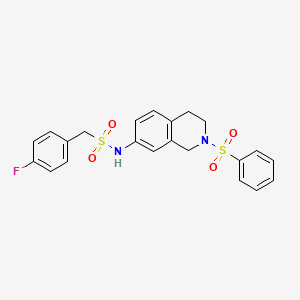
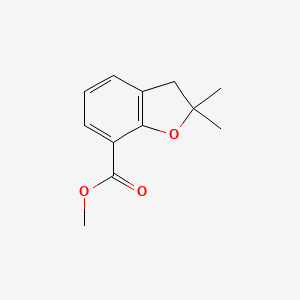
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate](/img/structure/B2637306.png)
![7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2637307.png)
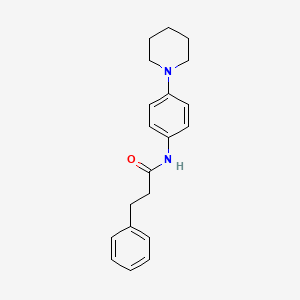
![2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide](/img/structure/B2637310.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2637311.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2637315.png)
